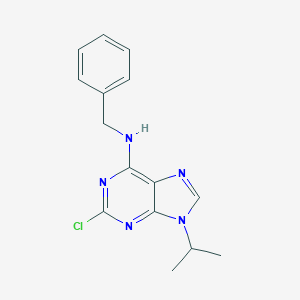

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-2-chloro-9-propan-2-ylpurin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5/c1-10(2)21-9-18-12-13(19-15(16)20-14(12)21)17-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQQTIIWZCVMRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444153 |

Source

|

| Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186692-41-1 |

Source

|

| Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: A Technical Guide for Drug Development Professionals

CAS Number: 186692-41-1

This in-depth technical guide provides a comprehensive overview of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, a synthetic purine derivative of significant interest to researchers in oncology and drug development. As a structural analog of the well-characterized cyclin-dependent kinase (CDK) inhibitor roscovitine, this compound holds potential as a modulator of cell cycle progression and a candidate for anticancer therapies.

Core Compound Data

This compound is a 2,6,9-trisubstituted purine. The strategic placement of the benzylamino group at the 6-position, a chloro group at the 2-position, and an isopropyl group at the 9-position of the purine core are characteristic features that influence its biological activity, particularly its interaction with the ATP-binding pocket of cyclin-dependent kinases.

| Property | Value | Reference |

| CAS Number | 186692-41-1 | [1][2] |

| Molecular Formula | C₁₅H₁₆ClN₅ | [1] |

| Molecular Weight | 301.77 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |

Mechanism of Action: Cyclin-Dependent Kinase Inhibition

The primary mechanism of action for this compound and its analogs is the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle. By forming complexes with their regulatory partners, cyclins, CDKs phosphorylate a multitude of protein substrates to drive the transitions between different phases of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This compound, like roscovitine, is expected to compete with ATP for the binding site on various CDK-cyclin complexes, thereby preventing the phosphorylation of downstream targets and inducing cell cycle arrest.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general and widely applicable method can be adapted from the synthesis of roscovitine and other 2,6,9-trisubstituted purines.

General Synthesis of 2,6,9-Trisubstituted Purine Analogs

This protocol is based on the common synthetic routes described for roscovitine and related compounds.

Step 1: N9-Alkylation of 2,6-Dichloropurine

-

To a solution of 2,6-dichloropurine in a suitable solvent (e.g., dimethylformamide - DMF), add a base (e.g., potassium carbonate - K₂CO₃).

-

Add the alkylating agent (in this case, 2-bromopropane) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloro-9-isopropylpurine.

Step 2: Amination at the C6 Position

-

Dissolve the 2,6-dichloro-9-isopropylpurine in a suitable solvent (e.g., n-butanol or ethanol).

-

Add an excess of benzylamine and a non-nucleophilic base (e.g., triethylamine - Et₃N).

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity Data

The biological activity of this compound is anticipated to be similar to that of roscovitine and other 2,6,9-trisubstituted purine analogs, which have been extensively studied as CDK inhibitors. The following tables summarize the reported inhibitory concentrations (IC₅₀) for roscovitine and some of its analogs against various cyclin-dependent kinases and their cytotoxic effects on different cancer cell lines. This data provides a valuable benchmark for the expected potency of the title compound.

Table 1: Inhibitory Activity (IC₅₀) of Roscovitine and Analogs against Cyclin-Dependent Kinases

| Compound | CDK1/cyclin B (µM) | CDK2/cyclin A (µM) | CDK2/cyclin E (µM) | CDK5/p25 (µM) | CDK7/cyclin H (µM) | CDK9/cyclin T (µM) | Reference |

| Roscovitine | ~0.65 | ~0.7 | ~0.7 | ~0.16 - 0.28 | ~0.8 | ~0.2 | |

| Analog 16g¹ | - | ~0.14² | - | - | - | - | [4][5] |

¹(S)-enantiomer with a guanidino group at C6 and the same C2 side chain as roscovitine. ²Activity is approximately five-fold higher than roscovitine.

Table 2: Cytotoxicity (GI₅₀/IC₅₀) of 2,6,9-Trisubstituted Purine Analogs against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | GI₅₀/IC₅₀ (µM) | Reference |

| Roscovitine Analog 16g | MCF7 | Breast Cancer | >10-fold more cytotoxic than roscovitine | [4][5] |

| Purine Analog 30d | SK-Br3 | HER2+ Breast Cancer | 0.046 | [6][7] |

| Purine Analog 30d | HCC1954 | HER2+ Breast Cancer | 0.036 | [6][7] |

| Purine Analog 30e | SK-Br3 | HER2+ Breast Cancer | <0.05 | [6][7] |

| Purine Analog 30e | HCC1954 | HER2+ Breast Cancer | <0.05 | [6][7] |

Conclusion

This compound is a promising scaffold for the development of novel anticancer agents. Its structural similarity to established CDK inhibitors like roscovitine suggests a similar mechanism of action, involving the inhibition of cell cycle progression. The provided synthetic strategies and comparative biological activity data offer a solid foundation for further research and development of this and related compounds. Future studies should focus on the precise determination of its inhibitory profile against a panel of kinases and its efficacy in various cancer cell models to fully elucidate its therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | CAS#:39639-47-9 | Chemsrc [chemsrc.com]

- 3. N-Benzyl-2-chloro-9H-purin-6-amine - Lead Sciences [lead-sciences.com]

- 4. Synthesis and biological evaluation of guanidino analogues of roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is a synthetically derived purine analogue belonging to the class of 2,6,9-trisubstituted purines. This class of compounds is of significant interest in medicinal chemistry and drug discovery, primarily due to their potential as kinase inhibitors. Compounds with the purine scaffold are known to competitively bind to the ATP-binding site of a variety of protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules and a candidate for screening in kinase inhibitor programs. This guide provides a comprehensive overview of its known physical and chemical properties, a probable synthetic route based on related compounds, and discusses its potential biological activities and relevant experimental methodologies in the context of its chemical class.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from commercial supplier information.

| Property | Value | Reference(s) |

| CAS Number | 186692-41-1 | [1] |

| Molecular Formula | C₁₅H₁₆ClN₅ | [1] |

| Molecular Weight | 301.78 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 180-182 °C | |

| Boiling Point (Predicted) | 449.3 ± 55.0 °C | |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |

Synthesis and Characterization

Inferred Synthetic Protocol

The most likely synthetic pathway involves the nucleophilic aromatic substitution of a chlorine atom at the C6 position of a purine ring by benzylamine. A plausible starting material is 2,6-dichloro-9-isopropyl-9H-purine.

Reaction Scheme:

Caption: Inferred synthetic pathway for this compound.

Detailed Methodology:

This protocol is adapted from the synthesis of structurally similar compounds.

-

Reaction Setup: To a solution of 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add benzylamine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (2.0-3.0 eq) to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically around 90°C, for a period of 2 to 6 hours. Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then taken up in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the base and any remaining starting materials.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectral Characterization (Predicted)

No experimental spectral data for this specific compound was found. However, based on its structure, the following characteristic signals would be expected:

¹H NMR:

-

Signals in the aromatic region corresponding to the protons of the benzyl group and the C8-H of the purine ring.

-

A multiplet for the isopropyl methine proton and a doublet for the isopropyl methyl protons.

-

A doublet for the methylene protons of the benzyl group, which may show coupling to the N-H proton.

-

A broad singlet for the N-H proton of the amine.

¹³C NMR:

-

Signals corresponding to the carbon atoms of the purine and benzene rings.

-

Signals for the isopropyl and benzyl carbons.

IR Spectroscopy:

-

An N-H stretching vibration in the region of 3350-3310 cm⁻¹ for the secondary amine.

-

C-N stretching vibrations.

-

Aromatic C-H stretching and bending vibrations.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. The isotopic pattern for one chlorine atom (approximately 3:1 ratio for M and M+2) should be observable.

Biological Activity and Potential Applications

While direct biological data for this compound is scarce, the broader class of 2,6,9-trisubstituted purines has been extensively investigated as potent inhibitors of protein kinases.[2][3][4][5][6]

Kinase Inhibition

The purine scaffold is considered a "privileged structure" in medicinal chemistry as it can serve as a template for inhibitors of a wide range of kinases by mimicking the adenine moiety of ATP.[4][6] The substituents at the 2, 6, and 9 positions play a crucial role in determining the potency and selectivity of inhibition.

-

The N-benzyl group at the C6 position can interact with hydrophobic regions of the kinase active site.

-

The chloro group at the C2 position can influence the electronic properties of the purine ring and may be involved in hydrogen bonding or other interactions within the active site.

-

The isopropyl group at the N9 position often projects into the solvent-exposed region and can be modified to improve solubility and pharmacokinetic properties.

Based on structure-activity relationship (SAR) studies of similar compounds, this compound is a candidate for inhibiting various kinases, including:

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.[3]

-

Tyrosine Kinases (e.g., Bcr-Abl, FLT3-ITD): These are often constitutively active in certain leukemias and are validated drug targets.[4][5]

-

Other kinases implicated in cancer and inflammatory diseases.

Potential Signaling Pathways

Inhibition of upstream kinases can modulate downstream signaling pathways that are critical for cell proliferation, survival, and differentiation. For example, inhibition of kinases like FLT3-ITD or PDGFRα by related purine analogs has been shown to affect the MAPK and STAT signaling pathways.[5]

Caption: Potential mechanism of action via kinase inhibition and downstream signaling.

Experimental Workflows

To evaluate the biological activity of this compound, a series of standard in vitro assays would be employed.

Kinase Activity Assays

The inhibitory activity of the compound against a panel of purified kinases can be determined using various in vitro assay formats, such as radiometric assays (e.g., ³³P-ATP filter binding) or non-radioactive methods like fluorescence polarization or luminescence-based assays that measure ATP consumption. The output of these assays is typically the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Proliferation Assays

The cytotoxic or anti-proliferative effects of the compound on various cancer cell lines can be assessed using assays such as the MTT, MTS, or CellTiter-Glo assays. These assays measure cell viability and provide an EC₅₀ value.

Caption: General experimental workflow for biological evaluation.

Safety Information

Based on supplier safety data, this compound is classified as toxic.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501.

-

Pictogram: GHS06 (Skull and crossbones).

Standard laboratory safety procedures, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Conclusion

This compound is a member of the pharmacologically significant class of 2,6,9-trisubstituted purines. While specific biological and spectral data for this compound are not widely published, its chemical structure strongly suggests its potential as a kinase inhibitor. The information provided in this guide on its physicochemical properties, inferred synthesis, and potential biological applications serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | 186692-41-1 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia | MDPI [mdpi.com]

- 5. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery. Its structural scaffold is a key component in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed, plausible synthesis protocol for this compound. Furthermore, it delves into the potential biological context, particularly its role as a modulator of kinase signaling pathways, and offers predicted spectroscopic data to aid in its characterization.

Molecular Structure and Physicochemical Properties

This compound possesses a core purine ring system substituted at key positions to enhance its biological activity. The benzyl group at the N6-position and the isopropyl group at the N9-position contribute to its lipophilicity and steric profile, influencing its interaction with target proteins. The chloro group at the C2-position is a common feature in purine-based kinase inhibitors, often contributing to enhanced potency.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆ClN₅ | [1][2][3] |

| Molecular Weight | 301.78 g/mol | [1][2] |

| CAS Number | 186692-41-1 | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 180-182 °C | [4] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis Methodology

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient experimental protocol, adapted from the synthesis of structurally similar compounds, is detailed below.[5]

Materials and Reagents

-

2,6-Dichloro-9-isopropyl-9H-purine

-

Benzylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Protocol

-

Reaction Setup: To a solution of 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and triethylamine (1.2 eq).

-

Reaction Conditions: Stir the resulting mixture at 90 °C for 3-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash them twice with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of structurally similar compounds, such as 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ ~7.8 ppm (s, 1H): C8-H proton of the purine ring.

-

δ ~5.9 ppm (br s, 1H): N-H proton of the amine.

-

δ ~4.8 ppm (septet, 1H): Methine proton of the isopropyl group.

-

δ ~4.7 ppm (d, 2H): Methylene protons of the benzyl group.

-

δ ~1.6 ppm (d, 6H): Methyl protons of the isopropyl group.

¹³C NMR (101 MHz, CDCl₃):

-

δ ~155-156 ppm: C6 of the purine ring.

-

δ ~154-155 ppm: C2 of the purine ring.

-

δ ~140 ppm: C4 of the purine ring.

-

δ ~138 ppm: Quaternary carbon of the benzyl group.

-

δ ~127-129 ppm: Aromatic carbons of the benzyl group.

-

δ ~120 ppm: C5 of the purine ring.

-

δ ~47 ppm: Methine carbon of the isopropyl group.

-

δ ~45 ppm: Methylene carbon of the benzyl group.

-

δ ~23 ppm: Methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350-3310 (weak) | N-H stretch | Secondary amine |

| 3100-3000 (medium) | C-H stretch | Aromatic C-H |

| 2980-2960 (medium) | C-H stretch | Aliphatic C-H |

| ~1620 (medium) | C=N stretch | Purine ring |

| ~1580 (medium) | C=C stretch | Aromatic ring |

| 1335-1250 (strong) | C-N stretch | Aromatic amine |

| ~1050 (medium) | C-Cl stretch | Chloroalkane |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 301, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will show a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, due to the presence of the chlorine-37 isotope.

Biological Context and Signaling Pathways

Substituted purines, such as this compound, are widely recognized for their potential to inhibit various protein kinases. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

This class of compounds often acts as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity. This can disrupt downstream signaling pathways that control cell proliferation, survival, and differentiation. A plausible signaling pathway that could be targeted by this compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety Information

This compound is a chemical substance that should be handled with care in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the GHS06 pictogram, indicating that it can be toxic or fatal if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This technical guide has provided a detailed overview of its molecular structure, properties, and a robust synthesis protocol. The predicted spectroscopic data will aid researchers in its characterization, and the outlined biological context provides a rationale for its further investigation in drug discovery programs. As with any biologically active compound, appropriate safety precautions must be observed during its handling and use.

References

- 1. This compound | 186692-41-1 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound|CAS 186692-41-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. This compound CAS#: 186692-41-1 [amp.chemicalbook.com]

- 5. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Diverse Biological Activities of 2,6,9-Trisubstituted Purines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,6,9-trisubstituted purine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable range of biological activities. These compounds have garnered significant attention, particularly as potent inhibitors of various protein kinases, making them promising candidates for the development of novel therapeutics, especially in oncology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of this versatile class of molecules.

Introduction: The Versatility of the Purine Scaffold

Purines are fundamental components of nucleic acids and play crucial roles in a vast array of cellular processes.[1][2] The inherent biological relevance of the purine core has made it an attractive starting point for the design of small molecule inhibitors targeting ATP-binding sites in enzymes, particularly protein kinases. By modifying the purine ring at the 2, 6, and 9 positions, chemists have been able to develop highly potent and selective inhibitors for a variety of key cellular targets. This strategic substitution allows for the fine-tuning of pharmacological properties, leading to compounds with diverse therapeutic potential, from anti-cancer agents to neuroprotective compounds.[3]

Synthesis of 2,6,9-Trisubstituted Purines

The synthesis of 2,6,9-trisubstituted purines typically follows a sequential substitution strategy starting from readily available purine backbones like 2,6-dichloropurine or 2-fluoro-6-chloropurine.[4][5] The differential reactivity of the C2, C6, and N9 positions allows for a controlled and stepwise introduction of various substituents.

A general synthetic workflow is as follows:

-

N9-Alkylation: The first step often involves the alkylation of the purine ring at the N9 position.[1][5]

-

C6-Substitution: The more reactive C6 position is then targeted for nucleophilic aromatic substitution, commonly with amines.[5]

-

C2-Substitution: Finally, the least reactive C2 position is substituted, which may require more forcing conditions such as microwave irradiation.[1][5]

Caption: General synthetic route for 2,6,9-trisubstituted purines.

Biological Activity as Kinase Inhibitors

A significant body of research has focused on the development of 2,6,9-trisubstituted purines as inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer.

Cyclin-Dependent Kinase (CDK) Inhibition

Some of the most well-studied 2,6,9-trisubstituted purines are potent inhibitors of cyclin-dependent kinases (CDKs), key enzymes in cell cycle regulation.[2][6][7] Compounds like roscovitine and olomoucine are classic examples of this class of inhibitors.[1] More recent research has led to the development of highly potent and selective CDK inhibitors with significant anti-proliferative activity against various cancer cell lines.

For instance, novel 2,6,9-trisubstituted purines have been designed as potent CDK12 inhibitors, demonstrating strong antiproliferative activity against both trastuzumab-sensitive and -resistant HER2+ breast cancer cells.[8][9][10] Certain analogues, such as 30d and 30e, have shown equipotent activity with GI50 values below 50 nM.[8][9][10] These compounds were found to downregulate the levels of cyclin K and the phosphorylation of RNA polymerase II, leading to the suppression of downstream gene expression.[8][9][10]

Another study highlighted fadraciclib, a 2,6,9-trisubstituted purine analog, as an orally available and competitive inhibitor of CDK9 and CDK2.[11] Fadraciclib induced G1 cell cycle arrest and apoptosis in various cancer cell lines by inhibiting CDK9-dependent phosphorylation of RNAPII.[11]

| Compound | Target CDK(s) | IC50 / GI50 | Cell Line(s) | Reference |

| Analogue 30d | CDK12 | GI50 < 50 nM | SK-Br3, HCC1954 | [8][9][10] |

| Analogue 30e | CDK12 | GI50 < 50 nM | SK-Br3, HCC1954 | [8][9][10] |

| Fadraciclib | CDK9, CDK2 | Not specified | Leukemia, breast, lung cancer | [11] |

| Compound 21 | CDK5, CDK1, CDK2 | IC50 = 0.16, 0.45, 0.65 µM | HeLa | [7] |

Inhibition of Other Oncogenic Kinases

The therapeutic potential of 2,6,9-trisubstituted purines extends beyond CDK inhibition. Researchers have successfully designed inhibitors targeting other key oncogenic kinases.

Bcr-Abl, BTK, and FLT3-ITD: A series of 31 novel 2,6,9-trisubstituted purines were designed and evaluated as inhibitors of Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), all of which are implicated in leukemia.[12] Specific compounds showed high selectivity for each kinase, with IC50 values in the nanomolar to low micromolar range.[12]

-

Compound 4f: IC50 = 70 nM for Bcr-Abl[12]

-

Compound 5j: IC50 = 0.41 µM for BTK[12]

-

Compound 5b: IC50 = 0.38 µM for FLT3-ITD[12]

PDGFRα: A collection of 2,6,9-trisubstituted purines demonstrated nanomolar potency against platelet-derived growth factor receptor alpha (PDGFRα), a receptor tyrosine kinase often activated in various tumors.[13] Compound 14q , for example, inhibited the autophosphorylation of PDGFRα and its downstream signaling pathways involving STAT3 and ERK1/2 in a human eosinophilic leukemia cell line.[13]

| Compound | Target Kinase(s) | IC50 | Cell Line(s) | Reference |

| Compound 4f | Bcr-Abl | 70 nM | K562 | [12] |

| Compound 5j | BTK | 0.41 µM | Ramos | [12] |

| Compound 5b | FLT3-ITD | 0.38 µM | MV4-11 | [12] |

| Compound 14q | PDGFRα | Nanomolar potency | EOL-1 | [13] |

Mechanism of Action: From Kinase Inhibition to Cellular Effects

The primary mechanism of action for many biologically active 2,6,9-trisubstituted purines is the competitive inhibition of the ATP-binding site of protein kinases. This inhibition disrupts downstream signaling pathways, leading to various cellular effects, including cell cycle arrest, apoptosis, and suppression of proliferation.

CDK Inhibition and Cell Cycle Arrest

Inhibition of CDKs by 2,6,9-trisubstituted purines disrupts the normal progression of the cell cycle. For example, inhibition of CDK2 can lead to a G1 phase arrest, while inhibition of CDK1 can cause a G2/M arrest.[14] Some compounds have been shown to induce cell cycle arrest at the S-phase as well.[15]

Caption: Mechanism of CDK inhibition leading to cell cycle arrest.

Induction of Apoptosis

Many 2,6,9-trisubstituted purines have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][15] This can occur through various mechanisms, including the disruption of microtubule assembly, as seen with myoseverin, or as a direct consequence of inhibiting critical survival signaling pathways.[1] Flow cytometry analysis has been a key method to confirm the apoptotic effects of these compounds.[1]

Downregulation of Key Signaling Pathways

The inhibition of specific kinases by these purine derivatives leads to the downregulation of entire signaling cascades. For example, CDK12 inhibitors were shown to downregulate the expression of CDK12 downstream genes like IRS1 and WNT1.[8][9][10] Similarly, PDGFRα inhibitors suppressed the phosphorylation of downstream effectors such as STAT3 and ERK1/2.[13]

Caption: Inhibition of the PDGFRα signaling pathway.

Experimental Protocols

A variety of in vitro assays are employed to characterize the biological activity of 2,6,9-trisubstituted purines.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Cells are incubated with the test compounds for a specific period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by measuring its absorbance.[1]

Kinase Inhibition Assays

-

In Vitro Kinase Assays: The inhibitory activity of the compounds against specific kinases is determined using purified enzyme preparations. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using radioisotopes (e.g., [γ-³²P]ATP) or fluorescence-based methods, to calculate the IC50 value.

Cell Cycle Analysis

-

Flow Cytometry: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are treated with the compounds, harvested, fixed, and stained with a fluorescent dye that intercalates into DNA, such as propidium iodide. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in each phase.[1][15]

Apoptosis Assays

-

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Caption: A typical workflow for the in vitro biological evaluation.

Conclusion and Future Directions

The 2,6,9-trisubstituted purine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The extensive research in this area has led to the identification of numerous compounds with significant anti-cancer activity in preclinical models. The versatility of the purine core, coupled with the ability to readily modify the 2, 6, and 9 positions, allows for the generation of large and diverse chemical libraries for screening against a wide range of biological targets.[2]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their drug-like characteristics. Further exploration of their activity against other kinase targets and in other disease areas, such as neurodegenerative disorders, is also a promising avenue of investigation.[3] The continued application of structure-activity relationship (SAR) studies, computational modeling, and innovative synthetic strategies will undoubtedly lead to the discovery of novel 2,6,9-trisubstituted purines with enhanced therapeutic potential.

References

- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers [mdpi.com]

- 10. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is a member of the 2,6,9-trisubstituted purine class of compounds, which has garnered significant attention in medicinal chemistry due to the potent and selective inhibitory activity of its analogues against various protein kinases. This technical guide synthesizes the available research to elucidate the probable mechanism of action of this compound, focusing on its role as a kinase inhibitor. While specific quantitative data for this exact molecule is limited in publicly accessible literature, this document draws upon extensive research on structurally analogous compounds to provide a comprehensive overview of its likely biological targets, signaling pathways, and the experimental methodologies used for their characterization.

Introduction: The Prominence of 2,6,9-Trisubstituted Purines in Kinase Inhibition

The purine scaffold is a privileged structure in drug discovery, forming the core of many endogenous signaling molecules, including adenosine triphosphate (ATP). Consequently, synthetic purine derivatives have been rationally designed to function as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases. The 2,6,9-trisubstituted purines have emerged as a particularly fruitful area of research, yielding potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle, and other kinases implicated in cancer and inflammatory diseases.[1]

The structural features of this compound, specifically the substitutions at the 2, 6, and 9 positions of the purine ring, are consistent with those of known kinase inhibitors. The benzylamino group at the 6-position, the chloro group at the 2-position, and the isopropyl group at the 9-position are all known to influence the potency and selectivity of these compounds.

Probable Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary mechanism of action for this compound is likely the inhibition of Cyclin-Dependent Kinases (CDKs).[2][3] CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The proposed mechanism involves the purine core of the molecule acting as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the CDK enzyme. The various substituents at the 2, 6, and 9 positions then form specific interactions with amino acid residues within this pocket, leading to competitive inhibition of ATP binding and subsequent blockade of the kinase's phosphorylating activity. This inhibition of CDK activity leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can ultimately induce apoptosis (programmed cell death) in cancer cells.[4]

Signaling Pathway of CDK Inhibition

References

- 1. Buy 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine [smolecule.com]

- 2. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of biologically active molecules. Among these, N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine and its derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology and infectious diseases. This technical guide provides an in-depth analysis of the potential therapeutic targets of these derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Compound and Its Significance

This compound serves as a crucial synthetic intermediate in the development of novel therapeutic agents. Its 6,9-disubstituted purine core is a well-established pharmacophore known to interact with a variety of biological targets. Researchers have utilized this scaffold in structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates targeting key regulators of cellular processes.[1] The primary therapeutic avenues explored for derivatives of this compound include cancer, through the inhibition of protein kinases, as well as antibacterial and antileishmanial applications.[2][3]

Potential Therapeutic Targets and Biological Activity

The primary therapeutic targets identified for derivatives of this compound are protein kinases, a family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of 6-benzylaminopurine have been synthesized and evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. A notable study focused on C-2 and N-9 substituted 6-benzylaminopurine derivatives as CDK2 inhibitors. In this research, the 2-chloro group of the parent compound was replaced with various substituents to explore the impact on inhibitory activity.

One of the most potent compounds identified was 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine , which demonstrated an IC50 value of 0.9 µM against CDK2.[4] This finding highlights the potential of this class of compounds to induce cell cycle arrest and inhibit tumor growth by targeting the machinery of cell division. The activity of this derivative was found to be nearly equivalent to that of roscovitine, a well-known CDK inhibitor.[4]

Table 1: CDK2 Inhibitory Activity of a Key N-Benzyl-9-isopropyl-9H-purin-6-amine Derivative [4]

| Compound | Target | IC50 (µM) |

| 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine (7b-iii) | CDK2 | 0.9 |

| Olomoucine (Reference) | CDK2 | >10 |

| Roscovitine (Reference) | CDK2 | ~0.7 |

Inhibition of Oncogenic Kinases in Leukemia

The 2,6,9-trisubstituted purine scaffold, which is closely related to this compound, has been extensively investigated for its potential in treating leukemia. These derivatives have been designed and synthesized as inhibitors of key oncogenic kinases that drive the proliferation of cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound derivatives.

Synthesis of N-Benzyl-9-isopropyl-9H-purin-6-amine

A common synthetic route to the core scaffold involves the reaction of 6-Chloro-9-isopropyl-9H-purine with benzylamine.[2]

Procedure:

-

Dissolve 6-Chloro-9-isopropyl-9H-purine (1 equivalent) and benzylamine (1.05 equivalents) in a mixture of DMSO and triethylamine (1.1 equivalents).

-

Stir the resulting solution at 90°C for 2 hours.

-

Upon cooling, dilute the reaction mixture with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under vacuum to yield the crude product.

-

Purify the crude product via column chromatography.

Synthetic workflow for N-Benzyl-9-isopropyl-9H-purin-6-amine.

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound derivatives, particularly their anticancer properties, are rooted in their ability to modulate critical cellular signaling pathways. As potent kinase inhibitors, these compounds can disrupt the signaling cascades that lead to uncontrolled cell proliferation and survival.

Cell Cycle Regulation by CDK Inhibition

The inhibition of Cyclin-Dependent Kinases (CDKs) is a primary mechanism by which these purine derivatives can exert their anticancer effects. CDKs, in association with their cyclin partners, drive the progression of the cell through the various phases of the cell cycle. By blocking the activity of key CDKs, such as CDK2, these compounds can halt the cell cycle, preventing DNA replication and cell division, which can ultimately lead to apoptosis (programmed cell death).

Inhibition of the G1/S cell cycle transition by a purine derivative.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutics. The demonstrated activity of its analogs as potent inhibitors of CDKs and other oncogenic kinases underscores their potential as anticancer agents. Further exploration of the structure-activity relationships, particularly focusing on modifications at the C-2 and C-6 positions of the purine ring, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising molecules from the laboratory to the clinic.

References

- 1. This compound [myskinrecipes.com]

- 2. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Precision: A Technical Guide to the Discovery and History of Substituted Purine Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of substituted purine inhibitors from laboratory curiosities to clinical candidates represents a pivotal chapter in the annals of drug discovery. These heterocyclic compounds, mimicking the endogenous purine nucleosides adenosine and guanosine, have emerged as a versatile scaffold for the development of highly specific inhibitors of key cellular enzymes, most notably protein kinases. Their profound impact on our understanding and therapeutic targeting of the cell cycle, neurobiology, and inflammatory processes cannot be overstated. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with the development of substituted purine inhibitors, with a particular focus on their role as modulators of cyclin-dependent kinase (CDK) activity.

The Genesis of a New Class of Inhibitors: From Broad-Spectrum to Selective Targeting

The story of purine-based inhibitors is intrinsically linked to the broader history of antimetabolites in cancer chemotherapy. Early purine analogs like 6-mercaptopurine and thioguanine were developed with the rationale of disrupting nucleic acid synthesis in rapidly proliferating cancer cells. While effective, these agents often suffered from a lack of specificity, leading to significant off-target effects.

A paradigm shift occurred with the realization that purine analogs could be tailored to inhibit specific enzymes by exploiting the structural features of their ATP-binding pockets. The initial breakthrough in the context of cell cycle control came with the discovery of olomoucine and its more potent successor, roscovitine (also known as seliciclib). These 2,6,9-trisubstituted purines were identified through screening for inhibitors of CDK1, a key regulator of the mitotic phase of the cell cycle.[1][2] This discovery ushered in an era of structure-based drug design, leading to the development of a plethora of substituted purine inhibitors with varying degrees of potency and selectivity against different kinases.

Quantitative Analysis of Substituted Purine Inhibitors

The development of substituted purine inhibitors has been heavily reliant on quantitative structure-activity relationship (QSAR) studies. The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following tables summarize the IC50 values for several key substituted purine inhibitors against a panel of cyclin-dependent kinases, providing a comparative overview of their potency and selectivity.

| Inhibitor | CDK1/cyclin B | CDK2/cyclin A | CDK2/cyclin E | CDK4/cyclin D1 | CDK5/p25 | CDK6/cyclin D3 | CDK7/cyclin H | CDK9/cyclin T1 | Reference(s) |

| Olomoucine | 7 µM | 7 µM | 7 µM | >100 µM | 3 µM | >100 µM | - | - | [3][4] |

| Roscovitine (Seliciclib) | 0.65 µM | 0.70 µM | 0.70 µM | >100 µM | 0.16 µM | >100 µM | 0.46 µM | 0.60 µM | [5] |

| Purvalanol A | 4 nM | 70 nM | 35 nM | 850 nM | 75 nM | - | 100 nM | - | [6][7] |

| Purvalanol B | 6 nM | 6 nM | 9 nM | - | 6 nM | - | - | - | [8] |

| NU2058 | 26 µM | 17 µM | - | - | - | - | - | - | [9][10] |

| NU6102 | 250 nM | 5 nM | 5 nM | - | - | - | 4.4 µM | 1.1 µM | [11] |

Key Experimental Protocols

The characterization of substituted purine inhibitors relies on a suite of standardized biochemical and cell-based assays. The following sections provide detailed methodologies for two of the most critical experiments: in vitro kinase inhibition assays and cell cycle analysis by flow cytometry.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a classic method for determining the inhibitory activity of a compound against a specific protein kinase using a radiolabeled ATP substrate.

Materials:

-

Purified active kinase (e.g., CDK2/cyclin A)

-

Kinase-specific substrate (e.g., Histone H1)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substituted purine inhibitor stock solution (in DMSO)

-

ATP solution (unlabeled)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Dilution: Prepare a serial dilution of the substituted purine inhibitor in the kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, and the specific substrate.

-

Inhibitor Addition: Add the diluted inhibitor or vehicle (DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[12][13][14][15]

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of a cell population following treatment with a substituted purine inhibitor.

Materials:

-

Cultured cells

-

Substituted purine inhibitor

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the substituted purine inhibitor or vehicle (DMSO) for a desired period (e.g., 24-48 hours).

-

Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.

-

Fixation: Wash the cells with PBS and fix by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][16][17][18][19]

Visualizing the Mechanism of Action: Signaling Pathways and Workflows

Understanding the impact of substituted purine inhibitors on cellular signaling is crucial for their rational development. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and experimental workflows.

CDK/Rb/E2F Signaling Pathway

This pathway is a critical regulator of the G1/S transition of the cell cycle and a primary target of many substituted purine inhibitors.

Caption: The CDK/Rb/E2F pathway controlling the G1/S transition.

Roscovitine's Dual Impact on NF-κB Signaling

Roscovitine has been shown to not only inhibit CDKs but also to suppress the pro-inflammatory NF-κB pathway, highlighting its potential in treating inflammatory diseases.

Caption: Roscovitine inhibits the canonical NF-κB signaling pathway.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in determining the IC50 value of a substituted purine inhibitor.

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Conclusion and Future Directions

The discovery and development of substituted purine inhibitors have profoundly advanced our ability to probe and modulate the activity of protein kinases. From the early, less selective compounds to the highly potent and specific inhibitors of today, this class of molecules has been instrumental in dissecting complex signaling pathways and has provided numerous leads for therapeutic intervention. The ongoing exploration of the vast chemical space around the purine scaffold, coupled with increasingly sophisticated screening and design strategies, promises the advent of next-generation inhibitors with enhanced efficacy and safety profiles. The continued investigation of their polypharmacology may also unveil novel therapeutic applications in a wide range of human diseases, solidifying the legacy of substituted purines as a cornerstone of modern medicinal chemistry.

References

- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

- 15. google.com [google.com]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. medicine.uams.edu [medicine.uams.edu]

- 19. docs.research.missouri.edu [docs.research.missouri.edu]

In-Depth Technical Guide to N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: Safety, Handling, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, a substituted purine derivative of interest in biomedical research and drug discovery. The document details safety protocols, handling procedures, and the current understanding of its potential biological applications, with a focus on its role as a potential kinase inhibitor.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 186692-41-1 | |

| Molecular Formula | C₁₅H₁₆ClN₅ | |

| Molecular Weight | 301.77 g/mol | |

| Appearance | Solid | |

| Melting Point | 180-182 °C | |

| Boiling Point | 449.3±55.0 °C (Predicted) | |

| Density | 1.33±0.1 g/cm³ (Predicted) | |

| Purity | Typically ≥95% |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification

The primary hazards associated with this compound are its acute toxicity upon ingestion, dermal contact, or inhalation. The Globally Harmonized System (GHS) classification and associated hazard statements are summarized in Table 2.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | skull | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal (Category 3) | skull | Danger | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation (Category 3) | skull | Danger | H331: Toxic if inhaled |

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when working with this compound. The recommended precautionary statements and required PPE are outlined below.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P361: Take off immediately all contaminated clothing.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes must be worn.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid form or if there is a risk of aerosolization. All handling should ideally be performed within a certified chemical fume hood.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention. |

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The compound should be kept in a tightly sealed container under an inert atmosphere and stored at 2-8°C in a dark place.

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Experimental Protocols

Probable Synthesis of this compound

Materials:

-

2,6-dichloro-9-isopropyl-9H-purine

-

Benzylamine

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)

-

Diethyl ether (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloro-9-isopropyl-9H-purine in the chosen anhydrous solvent.

-

Add benzylamine (approximately 1.0-1.2 equivalents) and triethylamine (approximately 1.1-1.5 equivalents) to the solution.

-

Heat the reaction mixture with stirring, for example, at 90°C, and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with diethyl ether or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to obtain the pure this compound.

Caption: A probable workflow for the synthesis of this compound.

Biological Activity and Potential Applications

General Context: 6,9-Disubstituted Purines in Drug Discovery

The purine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Specifically, 6,9-disubstituted purines have been extensively investigated as potential therapeutic agents, particularly in the field of oncology.[1][2] Many compounds with this core structure have been identified as potent inhibitors of various protein kinases.

This compound as a Potential Kinase Inhibitor

While specific experimental data for this compound is limited in publicly available literature, its structural features suggest its potential as a kinase inhibitor. It is reportedly used in pharmaceutical research for the development of anticancer drugs due to its ability to modulate cell signaling pathways. The primary targets for this class of compounds are often tyrosine kinases and cyclin-dependent kinases (CDKs), which are key regulators of cell proliferation.

Note: As of the writing of this guide, specific IC50 values and detailed kinase inhibition profiles for this compound have not been found in peer-reviewed publications. The following proposed signaling pathway is based on the known mechanisms of related 6,9-disubstituted purine kinase inhibitors.

Caption: A hypothesized signaling pathway illustrating the potential mechanism of action.

Future Research Directions

Given the limited publicly available data, further investigation is warranted to fully characterize the biological activity of this compound. Key areas for future research include:

-

Kinase Profiling: A comprehensive screening against a panel of kinases to determine its inhibitory activity and selectivity.

-

Cell-Based Assays: Evaluation of its anti-proliferative effects on various cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

-

In vivo Efficacy Studies: Assessment of its anti-tumor activity in animal models.

Conclusion

This compound is a hazardous chemical that requires stringent safety precautions during handling and storage. Its structural similarity to known kinase inhibitors makes it a compound of interest for cancer research and drug development. However, a comprehensive understanding of its biological activity is currently lacking in the public domain, highlighting the need for further experimental investigation to validate its therapeutic potential. Researchers working with this compound should exercise caution and adhere to the safety guidelines outlined in this document.

References

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: A Technical Guide to Its Physicochemical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, with a focus on its solubility and its likely role as a modulator of key cellular signaling pathways. Due to the limited availability of direct experimental data for this specific compound, this guide also presents standardized experimental protocols for solubility determination and illustrates the general signaling pathways in which purine derivatives of this class are frequently implicated.

Physicochemical Data

For comparative purposes, a summary of available physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆ClN₅ | Sigma-Aldrich |

| Molecular Weight | 301.77 g/mol | Sigma-Aldrich |

| CAS Number | 186692-41-1 | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, in dark place, under inert atmosphere | Sigma-Aldrich |

Experimental Protocols for Solubility Assessment

To address the gap in solubility data, this section outlines established experimental protocols for determining both the kinetic and thermodynamic solubility of novel compounds. These methodologies are widely accepted in the pharmaceutical industry and are suitable for characterizing this compound.[2]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in solution when it is rapidly introduced from a concentrated organic stock solution into an aqueous buffer. This high-throughput method provides an early indication of a compound's dissolution behavior.[2]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid material is allowed to equilibrate with a solvent over an extended period. This measurement is crucial for lead optimization and formulation development.[2]

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Biological Context: Potential Signaling Pathway Inhibition

Purine derivatives are a well-established class of compounds that often exhibit inhibitory activity against protein kinases, which are crucial regulators of cellular signaling.[1][3] Given its structure, this compound is likely to function as an inhibitor of cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (RTKs), both of which are implicated in cancer and other proliferative diseases.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4][5] Inhibitors of CDKs can block cell cycle progression and induce apoptosis in cancer cells.

References

- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Structural Characterization of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (CAS No. 186692-41-1). Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such data are also detailed to facilitate replication and further research.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₆ClN₅[1]

-

Molecular Weight: 301.77 g/mol

-

CAS Number: 186692-41-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including N-benzyl amines and substituted purine systems.

Table 1: Predicted ¹H and ¹³C NMR Data

Predicted chemical shifts (δ) in ppm relative to TMS.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Isopropyl-CH | 4.8 - 5.0 (septet) | ~47 |

| Isopropyl-CH₃ | 1.5 - 1.7 (d) | ~22-23 |

| Benzyl-CH₂ | 4.6 - 4.8 (d) | ~48 |

| Benzyl-aromatic C-H | 7.2 - 7.5 (m) | ~127-129 |

| Purine C6-NH | 6.0 - 6.5 (br s) | - |

| Purine C8-H | 7.8 - 8.0 (s) | ~138-140 |

| Purine C2 | - | ~153-155 |

| Purine C4 | - | ~154-156 |

| Purine C5 | - | ~118-120 |

| Purine C6 | - | ~155-157 |

| Benzyl-aromatic C | - | ~138-140 |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=N, C=C Stretch (Purine/Benzene) | 1620 - 1450 | Strong, Multiple Bands |

| N-H Bend | 1650 - 1580 | Medium |

| C-N Stretch | 1350 - 1250 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| Technique | Predicted m/z Values | Interpretation |

| Electrospray Ionization (ESI+) | 302.11 [M+H]⁺ | Molecular ion peak |

| 259.06 | Loss of isopropyl group | |

| 91.05 | Benzyl cation |

Experimental Protocols

The following are detailed methodologies for the synthesis of the target compound and the acquisition of its spectroscopic data, adapted from procedures for structurally related molecules.

Synthesis of this compound

This procedure is adapted from the synthesis of similar substituted purines.

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-9-isopropyl-9H-purine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Reagents: Add benzylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (2 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 90 °C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Infrared (IR) Spectroscopy:

-

For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.